N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-6-1-2-7-13(12)19-9-14(18)17-11-5-3-4-10(16)8-11/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLSUBBGZWATKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide typically involves the reaction of 3-nitroaniline with 2-chlorophenoxyacetic acid. The process can be summarized in the following steps:
Nitration: 3-nitroaniline is first reduced to 3-aminophenyl.
Esterification: 2-chlorophenoxyacetic acid is esterified to form an ester intermediate.
Amidation: The ester intermediate reacts with 3-aminophenyl to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines.
Substitution Products: Compounds with substituted phenoxy groups.
Scientific Research Applications
N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of polymers or as a precursor in material science.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amine and ether groups allows for interactions with various biological molecules, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
The biological and chemical properties of acetamide derivatives are highly dependent on substituent variations. Below is a systematic comparison of N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide with structurally related compounds:
Structural and Functional Group Analysis
Key Observations :
- Amino Group Impact: The presence of the 3-aminophenyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to halogenated analogs (e.g., ’s difluorophenyl derivative). This could improve bioavailability or target binding .
- Chlorophenoxy vs. Other Substituents: The 2-chlorophenoxy group is a common feature in VEGFR-2 inhibitors (e.g., ZINC1162830 in ). Replacement with fluorophenoxy () or dimethylphenoxy () alters steric and electronic profiles, affecting receptor affinity .
Pharmacological Activity Comparison
Key Observations :
- Anticancer Potential: The thiadiazol-containing derivative () showed superior cytotoxicity (IC₅₀ = 1.8 µM) compared to fluorouracil, highlighting the role of heterocyclic moieties in enhancing activity .
- VEGFR-2 Inhibition: ZINC1162830 () shares the 2-chlorophenoxy group with the target compound, suggesting a plausible mechanism for angiogenesis inhibition .
Biological Activity
N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 276.72 g/mol
The presence of the chlorophenoxy group is critical for its biological activity, influencing its interaction with various molecular targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate the activity of these molecular targets, leading to therapeutic effects. For instance, it may induce apoptosis in cancer cells by activating certain signaling pathways or inhibiting key enzymes involved in cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Significant attention has been directed toward the anticancer properties of this compound. It has shown promising results against several cancer cell lines, including:
- Melanoma
- Pancreatic Cancer
- Chronic Myeloid Leukemia (CML)
In a study, a related compound demonstrated high potency against both sensitive and resistant cancer cell lines, leading to cell death through apoptosis and autophagy induction .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the phenyl and chlorophenoxy groups can significantly impact its biological activity. The presence of electron-withdrawing groups, such as chlorine, enhances its potency against cancer cells .
| Compound Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased potency against cancer cells |
| Amino Group Position | Critical for enzyme binding |
Case Studies
- Antiparasitic Activity : A related study identified phenyl benzamides with potent antiparasitic activity against Trypanosoma brucei, indicating that structural analogs of this compound may also possess similar properties .
- In Vivo Efficacy : In animal models, compounds structurally related to this compound showed significant tumor growth reduction when administered at therapeutic doses, highlighting their potential for clinical development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, outlines a method using 2-chloroacetamide with a phenolic derivative under basic conditions (e.g., K₂CO₃ in acetonitrile). To improve yields, optimize stoichiometric ratios (e.g., 1:1 molar ratio of reactants), use inert atmospheres to prevent oxidation of the amine group, and employ catalysts like triethylamine for efficient condensation (). Post-synthesis purification via column chromatography or recrystallization in toluene enhances purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR and FTIR : Confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) and amine protons (δ ~5-6 ppm in ¹H NMR) ().
- Single-crystal XRD : Resolve molecular conformation, such as dihedral angles between aromatic rings and acetamide groups, which influence intermolecular interactions (e.g., hydrogen bonding) ().
- HPLC-MS : Validate purity and detect degradation products ( ). Cross-reference data to resolve spectral contradictions .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
Prepare solutions in buffers (pH 1–13) and incubate at 25–60°C.
Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).
Identify degradants using LC-MS; acidic/basic conditions may hydrolyze the acetamide or chlorophenoxy group ( ). Include controls with antioxidants (e.g., BHT) to assess oxidative stability .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data across studies?
- Methodological Answer :
- Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
- Control for Solubility : Poor solubility in aqueous media (e.g., ’s solvent affinity data) can lead to false negatives. Use DMSO with ≤1% v/v to maintain activity.
- Synergistic Studies : Test combinations with known bioactive agents (e.g., ’s reference to antifungal synergism) to clarify mechanisms .
Q. How can computational methods predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electron-rich sites for electrophilic attack (). Software like Gaussian can model charge distribution.
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., SARS-CoV-2 Mpro in ). Validate with MD simulations to assess stability of ligand-protein complexes .
Q. What structural modifications enhance the compound’s selectivity for specific biological targets?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the chlorophenoxy group with fluorinated or methylthio groups ( ) to modulate lipophilicity and target affinity.
- Heterocyclic Fusion : Introduce pyrimidine or thiazole rings () to engage in π-π stacking or hydrogen bonding with enzymes.
- SAR Studies : Synthesize derivatives (e.g., varying substituents on the phenyl ring) and correlate structural features with activity data (IC50, Ki) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate cytotoxicity?
- Methodological Answer :
Cell Lines : Use human primary cells (e.g., HEK293) and cancer lines (e.g., MCF-7) for comparative toxicity.
Concentration Range : Test 0.1–100 µM, based on solubility limits (). Include a positive control (e.g., doxorubicin).
Endpoint Assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) assays to cross-validate results.
Statistical Models : Calculate EC50 using nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals .
Q. What analytical approaches differentiate polymorphic forms of the compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns to reference data ().
- DSC/TGA : Identify thermal events (melting, decomposition) unique to each polymorph.
- Raman Spectroscopy : Detect subtle conformational differences (e.g., C=O stretching shifts). Calibrate methods with known polymorphs synthesized under varied conditions (e.g., cooling rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
